1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione
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Overview
Description
1-(Cyclopropylmethyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazoline core with a cyclopropylmethyl group at the 1-position and a hydroxyl group at the 3-position, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with cyclopropylmethyl ketone in the presence of a base, followed by cyclization to form the quinazoline ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The cyclopropylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
- Oxidation leads to the formation of 1-(cyclopropylmethyl)-3-oxoquinazoline-2,4(1H,3H)-dione.
- Reduction results in the formation of 1-(cyclopropylmethyl)-3-hydroxy-1,2,3,4-tetrahydroquinazoline-2,4-dione.
- Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Cyclopropylmethyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
Quinazoline: The parent compound with a similar core structure but without the cyclopropylmethyl and hydroxyl groups.
1-(Cyclopropylmethyl)-quinazoline-2,4(1H,3H)-dione: Lacks the hydroxyl group at the 3-position.
3-Hydroxyquinazoline-2,4(1H,3H)-dione: Lacks the cyclopropylmethyl group at the 1-position.
Uniqueness: 1-(Cyclopropylmethyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione is unique due to the presence of both the cyclopropylmethyl and hydroxyl groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11-9-3-1-2-4-10(9)13(7-8-5-6-8)12(16)14(11)17/h1-4,8,17H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFLWTUYSKADJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=CC=CC=C3C(=O)N(C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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